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Abstract
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a need for novel

therapeutic strategies. Recent research has highlighted the dysregulation of the Myocyte

Enhancer Factor 2C (MEF2C) transcription factor as a key driver in a subset of AML,

particularly those with MLL rearrangements. MRT199665, a potent and selective inhibitor of the

MARK, SIK (Salt-Inducible Kinase), and AMPK families of kinases, has emerged as a

promising agent that targets this dependency. This technical guide provides an in-depth

overview of the mechanism of action, preclinical efficacy, and experimental protocols

associated with the investigation of MRT199665 in AML.

Introduction
MRT199665 is an ATP-competitive small molecule inhibitor with high potency against several

kinases, including Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK),

and AMP-Activated Protein Kinase (AMPK).[1][2] Its primary mechanism of action in the context

of AML is the induction of apoptosis in cancer cells that are dependent on the activity of the

MEF2C transcription factor.[1][2] This is achieved through the inhibition of SIK, which plays a

crucial role in regulating MEF2C activity.
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Mechanism of Action: The SIK-MEF2C Signaling
Axis
In a specific subset of AML, the transcription factor MEF2C is constitutively phosphorylated, a

post-translational modification critical for its oncogenic activity. The Salt-Inducible Kinases

(SIKs), particularly SIK2 and SIK3, have been identified as upstream regulators of MEF2C.

SIKs phosphorylate and inactivate Class IIa Histone Deacetylases (HDACs), such as HDAC4,

which are known repressors of MEF2C.

By inhibiting SIK activity, MRT199665 prevents the phosphorylation of HDAC4. This allows

HDAC4 to translocate to the nucleus and bind to MEF2C, thereby repressing its transcriptional

activity. The downstream consequences of MEF2C inhibition include the induction of apoptosis

and a reduction in leukemic cell growth.
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Figure 1: MRT199665 Mechanism of Action in AML.
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Quantitative Data
Kinase Inhibitory Activity of MRT199665
MRT199665 exhibits potent inhibitory activity against several members of the MARK, SIK, and

AMPK families.

Kinase Target IC50 (nM)

MARK1 2

MARK2 2

MARK3 3

MARK4 2

SIK1 110

SIK2 12

SIK3 43

AMPKα1 10

AMPKα2 10

Table 1: In vitro kinase inhibitory activity of MRT199665. Data compiled from multiple sources.

[1][2]

Cellular Activity of MRT199665 in AML Cell Lines
The sensitivity of AML cell lines to MRT199665 correlates with the presence of endogenous

MEF2C phosphorylation.

Cell Line Characteristics Mean IC50 (nM)

Endogenous MEF2C Phosphorylation (e.g.,

OCI-AML2, MV4-11, MOLM-13, Kasumi-1)
26 ± 13

Lacking MEF2C Phosphorylation (e.g., NB-4,

HEL, HL-60, U937)
990 ± 29
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Table 2: Mean IC50 values of MRT199665 in AML cell lines after 72 hours of treatment. Data

indicates a significant therapeutic window for MEF2C-activated AML.

Synergy with Standard-of-Care Agents
MRT199665 has been shown to sensitize MEF2C-positive AML cell lines to the standard-of-

care chemotherapeutic agent, cytarabine. Treatment with 100 nM MRT199665 significantly

enhances the cytotoxic effects of cytarabine in these cell lines.

Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 of MRT199665 in AML cell lines.

Materials:

AML cell lines (e.g., OCI-AML2, MV4-11)

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

MRT199665 (stock solution in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

96-well plates

Multichannel pipette

Plate reader

Procedure:

Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture

medium.
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Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

Prepare serial dilutions of MRT199665 in culture medium.

Add 100 µL of the MRT199665 dilutions to the respective wells. Include a vehicle control

(DMSO) and a no-treatment control.

Incubate for 72 hours at 37°C.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve

the formazan crystals.

Measure the absorbance at 570 nm using a plate reader.

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value

using appropriate software (e.g., GraphPad Prism).

Apoptosis (Annexin V/PI) Assay
This protocol is for quantifying apoptosis in AML cells following treatment with MRT199665.

Materials:

AML cell lines

MRT199665

Annexin V-FITC Apoptosis Detection Kit

Propidium Iodide (PI)

Binding Buffer

Flow cytometer

Procedure:
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Seed AML cells in a 6-well plate at a density of 5 x 10^5 cells/well.

Treat cells with various concentrations of MRT199665 (and a vehicle control) for 48 hours.

Harvest the cells by centrifugation and wash twice with cold PBS.

Resuspend the cells in 100 µL of 1X Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of PI.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late

apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blot for p-MEF2C (S222)
This protocol is for assessing the phosphorylation status of MEF2C.

Materials:

AML cell lysates

Primary antibodies: anti-p-MEF2C (S222), anti-MEF2C, anti-GAPDH (loading control)

HRP-conjugated secondary antibody

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein assay kit (e.g., BCA)

SDS-PAGE gels

PVDF membrane
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Chemiluminescent substrate

Imaging system

Procedure:

Treat AML cells with MRT199665 for the desired time.

Lyse the cells in lysis buffer and determine the protein concentration.

Denature protein lysates by boiling with Laemmli buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour.

Wash the membrane again and detect the signal using a chemiluminescent substrate and an

imaging system.

Quantify band intensities relative to the loading control.

Experimental Workflow
A typical preclinical investigation of MRT199665 in AML follows a logical progression from in

vitro characterization to more complex cellular and molecular assays.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b609327?utm_src=pdf-body
https://www.benchchem.com/product/b609327?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for MRT199665 in AML

Start:
AML Cell Line Culture

(MEF2C-P vs. MEF2C-N)

Cell Viability Assay
(MTT/CellTiter-Glo)

Determine IC50

Apoptosis Assay
(Annexin V/PI)

Quantify Apoptosis

Western Blot Analysis
(p-MEF2C, Cleaved PARP)

Assess Target Engagement

Synergy Study
(Combination with Cytarabine)

Data Analysis and
Interpretation

Click to download full resolution via product page

Figure 2: A typical experimental workflow for evaluating MRT199665.

Conclusion
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MRT199665 represents a targeted therapeutic strategy for a genetically-defined subset of AML.

Its ability to inhibit the SIK-MEF2C signaling axis, leading to apoptosis in MEF2C-activated

leukemia cells, provides a strong rationale for its further development. The data and protocols

presented in this guide offer a comprehensive resource for researchers and drug development

professionals investigating the role of MRT199665 and similar targeted agents in the treatment

of AML. The clear therapeutic window and potential for synergistic combinations with existing

therapies underscore the clinical promise of this approach.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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